molecular formula C21H16N2O2 B2596059 3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one CAS No. 946385-83-7

3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one

Cat. No.: B2596059
CAS No.: 946385-83-7
M. Wt: 328.371
InChI Key: SQLGLDPJMBOIMC-UHFFFAOYSA-N
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Description

3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one is an organic compound that features a unique structure combining a pyridine ring, an indene core, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(6-methoxypyridin-3-yl)amino]-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-25-18-12-11-15(13-22-18)23-20-16-9-5-6-10-17(16)21(24)19(20)14-7-3-2-4-8-14/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLGLDPJMBOIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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